Diethyl 3,3'-[Ethane-1,2-diylbis(oxy)]dipropionate
Description
Diethyl 3,3’-[Ethane-1,2-diylbis(oxy)]dipropionate is a research chemical . It has a molecular formula of C8H14O6 and a molecular weight of 206.19 .
Synthesis Analysis
The compound has been synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification . This process also led to the synthesis of a series of novel bio-sourced aliphatic–aromatic copolyesters .Molecular Structure Analysis
The molecular structure of Diethyl 3,3’-[Ethane-1,2-diylbis(oxy)]dipropionate is represented by the formula C12H22O6 . The InChI representation of the molecule is InChI=1S/C12H22O6/c1-3-17-11(13)5-7-15-9-10-16-8-6-12(14)18-4-2/h3-10H2,1-2H3 .Chemical Reactions Analysis
The compound has been used in the synthesis of bio-sourced aliphatic–aromatic copolyesters . These copolyesters were synthesized by melt copolymerization of the compound with resorcinol bis(2-hydroxyethyl) ether in combination with succinic acid, adipic acid, suberic acid, or dodecanedioic acid .Physical and Chemical Properties Analysis
The compound has a molecular weight of 262.30 . It has a complexity of 205 and a covalently-bonded unit count of 1 . The compound has a rotatable bond count of 13 and a topological polar surface area of 71.1 .Properties
IUPAC Name |
ethyl 3-[2-(3-ethoxy-3-oxopropoxy)ethoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-17-11(13)5-7-15-9-10-16-8-6-12(14)18-4-2/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEICCSRAKZNONR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOCCOCCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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